molecular formula C15H21N3O4 B12485504 1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol

1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol

Cat. No.: B12485504
M. Wt: 307.34 g/mol
InChI Key: ACOXOTMAAQZVBI-UHFFFAOYSA-N
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Description

1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL is a complex organic compound with a unique structure that includes a methoxy group, a methyl-1,2,4-oxadiazolyl group, and a phenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the methoxy group, and the coupling of the phenylmethylamino group. Common synthetic routes may involve:

    Oxadiazole Formation: This step can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxy Group Introduction: This can be done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Coupling Reactions: The phenylmethylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-METHYL-1-(1-METHYLETHYL)BENZENE: Similar in structure but lacks the oxadiazole group.

    3-METHOXY-4-METHYL-1,2,4-OXADIAZOLE: Contains the oxadiazole group but lacks the phenylmethylamino group.

Uniqueness

1-[({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINO]PROPAN-2-OL is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

1-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methylamino]propan-2-ol

InChI

InChI=1S/C15H21N3O4/c1-10(19)7-16-8-12-4-5-13(14(6-12)20-3)21-9-15-17-11(2)18-22-15/h4-6,10,16,19H,7-9H2,1-3H3

InChI Key

ACOXOTMAAQZVBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCC(C)O)OC

Origin of Product

United States

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